molecular formula C11H8N6OS B2393721 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 484039-71-6

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No. B2393721
CAS RN: 484039-71-6
M. Wt: 272.29
InChI Key: LVCXBNCNCURVPY-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is structurally unique and has shown promising results in various studies.

Scientific Research Applications

  • Supramolecular Gelators :

    • N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , have been investigated for their gelation behavior. These derivatives, especially those with methyl functionality, show promise as supramolecular gelators, forming stable gels with ethanol/water and methanol/water mixtures. Their gelation is driven by multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, which are critical in crystal engineering (Yadav & Ballabh, 2020).
  • Antiallergic Agents :

    • Analogues of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone, a compound structurally similar to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have demonstrated significant antiallergic activity. These compounds, active in rat passive cutaneous anaphylaxis and passive peritoneal anaphylaxis tests, highlight the importance of accessible electrophilic centers and acidic functionalities in antiallergic agents (Peet et al., 1986).
  • Synthesis of Benzothiazoles and Thiazolopyridines :

    • Research has developed a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, which are important in pharmaceuticals and organic materials. This involves the TEMPO-catalyzed electrolytic C–H thiolation of N-(hetero)arylthioamides, demonstrating an innovative approach to forming key C–S bonds (Qian et al., 2017).
  • Anticancer Evaluation :

    • Schiff’s bases containing a thiadiazole scaffold and benzamide groups, related to 3-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide, have been synthesized and evaluated for their anticancer activity. These compounds, synthesized under microwave irradiation, displayed promising anticancer activity against multiple human cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).
  • Vascular Endothelial Growth Factor Receptor-2 Inhibitors :

    • Substituted benzamides, closely related to the chemical structure , have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These inhibitors show competitive inhibition with ATP, offering potential therapeutic applications in oncology (Borzilleri et al., 2006).
  • Antibacterial Agents :

    • Novel analogs of benzothiazole-substituted benzamides have been synthesized and evaluated for antibacterial activity. Compounds in this series have demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

properties

IUPAC Name

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6OS/c18-10(14-11-12-4-5-19-11)8-2-1-3-9(6-8)17-7-13-15-16-17/h1-7H,(H,12,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCXBNCNCURVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

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